7-Bromo-1-methoxynaphthalene
Overview
Description
7-Bromo-1-methoxynaphthalene is a brominated methoxynaphthalene compound. While the provided papers do not directly discuss 7-Bromo-1-methoxynaphthalene, they do provide insights into similar compounds which can be used to infer some properties and potential applications of the compound . For instance, 2-bromo-6-methoxynaphthalene has been studied for its potential as an anti-cancer drug due to its stability and drug-like properties .
Synthesis Analysis
The synthesis of related compounds such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene and 2-bromo-6-methoxynaphthalene has been achieved through various methods. For example, 2-allyl-3-bromo-1,4-dimethoxynaphthalene was synthesized from 1-methoxynaphthalene using Dakin's oxidation and Claisen rearrangement . Meanwhile, 2-bromo-6-methoxynaphthalene has been synthesized through methylation of 6-bromo-2-naphthol with different methylating agents, including environmentally benign ones like dimethyl carbonate . These methods provide a basis for the synthesis of 7-Bromo-1-methoxynaphthalene, which could potentially be synthesized through similar reactions.
Molecular Structure Analysis
The molecular structure of 2-bromo-6-methoxynaphthalene was analyzed using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. The vibrational wavenumbers were scaled, and vibrational assignments were made using Potential Energy Distribution (PED). The stability of the molecule was indicated by an energy gap of 4.208 eV . Although the exact molecular structure of 7-Bromo-1-methoxynaphthalene is not discussed, similar computational methods could be applied to determine its structure and stability.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 7-Bromo-1-methoxynaphthalene. However, the synthesis and reactivity of similar brominated methoxynaphthalenes suggest that 7-Bromo-1-methoxynaphthalene could undergo reactions typical of brominated aromatic compounds, such as nucleophilic aromatic substitution or coupling reactions. The reactivity of such compounds can be influenced by the position of the bromine and methoxy groups on the naphthalene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1-methoxynaphthalene can be inferred from related compounds. For instance, the electronic properties, global parameters, and reactive sites of 2-bromo-6-methoxynaphthalene were determined using HOMO-LUMO energy values, Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations . These techniques could similarly be used to analyze the properties of 7-Bromo-1-methoxynaphthalene. Additionally, the compound's potential as a pharmaceutical product was suggested due to its drug-like properties and low toxicity .
Scientific Research Applications
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Potential Application in the Synthesis of Naphthalene Derivatives
- There is a synthetic route to 1,3-disubstituted naphthalene derivatives that could potentially involve 7-Bromo-1-methoxynaphthalene .
- This process involves the bromination of 9,10-dibromoanthrecene .
- The resulting hexabromide can then undergo base-induced elimination to produce tetrabromoanthracene .
- Potential Application in Polymerization-Induced Self-Assembly
- 7-Bromo-1-methoxynaphthalene could potentially be used in the field of Polymerization-Induced Self-Assembly (PISA) .
- PISA is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
- This method enables the production of biodegradable objects and particles with various functionalities .
- The specific methods of application or experimental procedures would depend on the specific PISA technique and mechanism being used .
-
Potential Application in the Synthesis of Multifunctional Materials
- 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of multifunctional materials .
- These materials could have a variety of applications, including in the fields of electronics, photonics, and energy storage .
- The specific methods of application or experimental procedures would depend on the specific material being synthesized and its intended use .
-
Potential Application in the Synthesis of NLO Properties
- 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of materials with nonlinear optical (NLO) properties .
- These materials could have applications in the fields of telecommunications, data storage, and laser technology .
- The specific methods of application or experimental procedures would depend on the specific NLO material being synthesized and its intended use .
Safety And Hazards
properties
IUPAC Name |
7-bromo-1-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIORDWKIZDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619074 | |
Record name | 7-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methoxynaphthalene | |
CAS RN |
33295-53-3 | |
Record name | 7-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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